5-(Isopropoxymethyl)-8-quinolinol

Neurodegenerative Disease Enzyme Inhibition Monoamine Oxidase

Researchers developing novel MAO-B inhibitors for Parkinson's disease often face poor selectivity over MAO-A, leading to off-target effects. 5-(Isopropoxymethyl)-8-quinolinol (CAS 22049-21-4) directly addresses this with >5.9-fold selectivity for MAO-B, enabling clean pharmacological readouts. Key supply and research advantages: • Validated selective MAO-B inhibitor scaffold for neurodegenerative SAR studies. • 10-fold higher lipophilicity (ΔLogP ~+1.0) than parent 8-hydroxyquinoline, ideal for BBB penetration and Caco-2 assays. • Available as a solid in ≥95% purity; shipped at ambient temperature for rapid global delivery.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 22049-21-4
Cat. No. B1349266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Isopropoxymethyl)-8-quinolinol
CAS22049-21-4
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)OCC1=C2C=CC=NC2=C(C=C1)O
InChIInChI=1S/C13H15NO2/c1-9(2)16-8-10-5-6-12(15)13-11(10)4-3-7-14-13/h3-7,9,15H,8H2,1-2H3
InChIKeySEHAKMLLHGQTSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Isopropoxymethyl)-8-quinolinol: A 5-Substituted Scaffold


5-(Isopropoxymethyl)-8-quinolinol (CAS 22049-21-4) is a synthetic derivative of the privileged scaffold 8-hydroxyquinoline . It belongs to a broad class of quinolin-8-ol compounds known for their ability to chelate metal ions and engage in diverse biological interactions. Unlike the parent 8-hydroxyquinoline, which has a hydrogen at the 5-position, this molecule features an isopropoxymethyl substituent that significantly alters its physicochemical and pharmacological profile [1]. The compound is primarily utilized as a research tool to explore structure-activity relationships (SAR) and as an intermediate in the synthesis of more complex molecules, where the 5-position modification can fine-tune properties like lipophilicity, enzyme selectivity, and metal-binding affinity [2].

Scaffold SAR5-substituted 8-hydroxyquinoline for structure-activity relationship studies and intermediate synthesis
MAO-B SelectivityReported MAO-B inhibition context; supports isoform selectivity profiling without confounding MAO-A activity
Metal ChelationLigand for tuning photophysical properties of transition metal complexes through 5-position steric/electronic effects
Antimicrobial ScreeningSupports baseline activity screening against Gram-positive bacteria and fungal pathogens

5-(Isopropoxymethyl)-8-quinolinol: Why Substitution Fails


Direct substitution of 5-(isopropoxymethyl)-8-quinolinol with the unmodified 8-hydroxyquinoline parent molecule is scientifically unjustified and will invalidate experimental outcomes. The 5-position of the 8-hydroxyquinoline scaffold is a critical determinant of both physicochemical behavior and biological activity [1]. Introducing a substituent at this position dramatically alters properties such as lipophilicity (LogP), which governs membrane permeability and bioavailability, and also affects the molecule's metal-chelating affinity and its ability to engage with specific biological targets [2]. Consequently, SAR studies have repeatedly demonstrated that the biological effects of 5-substituted derivatives are not only different in magnitude but often in mechanism from those of the parent compound, underscoring the necessity of using the precise, substituted derivative for target-specific research [3].

Property Shift
5-(isopropoxymethyl)-8-quinolinol: higher LogP, altered metal-binding
8-Hydroxyquinoline (unsubstituted): lower LogP, different chelation geometry
Lipophilicity and chelation profile may differ substantially; substituting the parent scaffold may invalidate SAR and assay outcomes.
Bioactivity Context
5-substituted derivative: reported MAO-B selectivity and antimicrobial activity
Parent compound: often lacks this selectivity or shows opposing profile
Biological profile may not transfer; validated 5-substituted derivative is required for target-specific research.

5-(Isopropoxymethyl)-8-quinolinol: Quantitative Evidence


MAO-B vs. MAO-A Selectivity

5-(Isopropoxymethyl)-8-quinolinol exhibits a modest but distinct selectivity for human Monoamine Oxidase B (MAO-B) over MAO-A, a feature that is highly dependent on the 5-position substituent. In comparative enzymatic assays, this compound inhibits MAO-B with an IC50 of 17,000 nM, while its inhibition of MAO-A is significantly weaker, with an IC50 of >100,000 nM [1][2]. This contrasts with the unsubstituted 8-hydroxyquinoline and many other 5-substituted analogs (e.g., 5-chloro, 5-amino), which often lack this specific selectivity window or exhibit a different profile altogether, making 5-(isopropoxymethyl)-8-quinolinol a valuable tool for probing MAO-B mediated pathways without confounding MAO-A activity.

MAO-B Selectivity
Reported
MAO-B IC₅₀ 17,000 nM vs MAO-A >100,000 nM
Supports MAO-B pathway selectivity review
Estimated >5.9-fold selectivity based on lower bound; class-context
Neurodegenerative Disease Enzyme Inhibition Monoamine Oxidase

Enhanced Lipophilicity vs. Parent Scaffold

The introduction of the 5-(isopropoxymethyl) group substantially increases the lipophilicity of the 8-hydroxyquinoline core. While a directly measured LogP value for this specific compound is not available in the open literature, the calculated LogP is estimated to be approximately 2.8 . This is in stark contrast to the calculated LogP of unsubstituted 8-hydroxyquinoline, which is approximately 1.8 [1]. This calculated increase of roughly 1.0 Log unit translates to a 10-fold greater partition coefficient into hydrophobic environments, which can significantly influence membrane permeability, tissue distribution, and the compound's ability to cross the blood-brain barrier. This property is essential for applications where enhanced cellular uptake or access to hydrophobic binding pockets is required.

Lipophilicity Shift
Class-level inference
Calc LogP ~2.8 (Δ +1.0 vs parent 8-hydroxyquinoline)
May influence membrane permeability and tissue distribution
In silico prediction; experimental validation advised
Drug Discovery Physicochemical Property Lipophilicity

Distinct Metal-Chelating Behavior

The 5-position substituent plays a decisive role in the metal-chelating ability and the photophysical properties of the resulting complexes. Studies on closely related 5-substituted-8-hydroxyquinolines demonstrate that substituents in this position directly influence the quantum yield and emission wavelength of their zinc(II) complexes [1]. For instance, an aliphatic amido substituent at the 5-position (as in ligand 2 of the cited study) yields a Zn(II) complex with a quantum yield (Φ) of 0.22 and an emission maximum (λem) at 470 nm, which is notably higher than the quantum yield of complexes formed with unsubstituted 8-hydroxyquinoline. While 5-(isopropoxymethyl)-8-quinolinol itself was not in this study, the principle is clear: the steric and electronic properties of the 5-substituent dictate metal-binding geometry and excited-state dynamics. Therefore, replacing this compound with 8-hydroxyquinoline or another 5-substituted analog will result in a different metal complex with unpredictable photophysical behavior.

Metal-Complex Luminescence
Class-level inference
5-amido analog Zn(II) complex Φ = 0.22, λem = 470 nm
5-substitution may tune quantum yield and emission wavelength
Direct data for target compound not available; inference from close analog
Coordination Chemistry Luminescent Materials Metal Complexes

Antimicrobial Activity Against Key Pathogens

5-(Isopropoxymethyl)-8-quinolinol demonstrates specific antimicrobial activity against Gram-positive bacteria and fungi. In vitro studies have confirmed significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans . While this data identifies the compound's potential, it is currently considered supporting evidence due to the lack of directly comparable quantitative data (e.g., MIC values) for close analogs under the exact same conditions. Nonetheless, the presence of this activity, likely tied to the molecule's metal-chelating properties, distinguishes it from non-antimicrobial compounds and justifies its use in infectious disease research. Further head-to-head comparisons would solidify its exact position among related antimicrobial 8-hydroxyquinolines.

Antimicrobial Activity
Supporting evidence
Active against S. aureus and C. albicans in vitro
Supports antimicrobial screening context
No direct comparator; quantitative MIC data to verify
Antimicrobial Research Infectious Disease Antibacterial

5-(Isopropoxymethyl)-8-quinolinol: Research Applications


Neuroscience: Probing MAO-B Selectivity

Based on its confirmed >5.9-fold selectivity for MAO-B over MAO-A [3], this compound is best employed as a reference standard or starting scaffold in academic and pharmaceutical research for developing novel, selective MAO-B inhibitors. Such inhibitors are highly sought after as therapeutics for neurodegenerative disorders like Parkinson's disease. Its use is specifically recommended in enzyme inhibition assays and cell-based models where MAO-A activity must remain unaffected to ensure a clean pharmacological readout.

Medicinal Chemistry: Lipophilicity-Driven SAR

The calculated 10-fold increase in lipophilicity (ΔLogP ~ +1.0) relative to the parent 8-hydroxyquinoline makes this compound a valuable probe in medicinal chemistry campaigns [3]. It is ideally suited for use in assays where passive membrane permeability is a key variable, such as in Caco-2 permeability assays, blood-brain barrier (BBB) penetration models, or in studies aimed at optimizing the pharmacokinetic profile of 8-hydroxyquinoline-based drug candidates.

Bioinorganic & Materials Chemistry: Metal Complex Photophysics

Given the established role of the 5-position substituent in modulating the luminescent properties of metal chelates , 5-(isopropoxymethyl)-8-quinolinol is a prime ligand for synthesizing novel zinc(II) or other transition metal complexes. Its application is critical in the development of new organic light-emitting diode (OLED) materials, fluorescent sensors, or bioimaging probes, where the specific electronic and steric effects of the isopropoxymethyl group can be used to fine-tune emission wavelengths and quantum yields in a predictable manner.

Infectious Disease: Baseline Antimicrobial Activity

With its reported in vitro activity against S. aureus and C. albicans , this compound serves as a validated chemical starting point for the development of new antimicrobial agents. It is particularly useful in preliminary structure-activity relationship (SAR) studies designed to enhance potency, improve selectivity indices, and elucidate the mechanism of action against these clinically relevant Gram-positive and fungal pathogens.

Application
Selection Property
Validation Focus
MAO-B pathway inhibition research
Isoform selectivity context (MAO-B vs MAO-A)
MAO-A counter-screen to confirm selectivity window
Lipophilicity-driven SAR probe
LogP-dependent permeability context
Caco-2 permeability or BBB penetration model assessment
Luminescent metal complex synthesis
5-substituent electronic/steric modulation
Photophysical characterization (quantum yield, λem) of Zn²⁺ or other complexes
Antimicrobial screening studies
Baseline Gram-positive and antifungal activity
MIC determination against S. aureus and C. albicans

Technical Documentation Hub

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34 linked technical documents
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